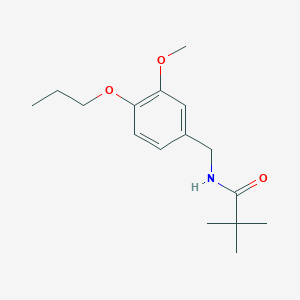
3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as MPQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPQ belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to act on the GABAergic system in the brain. 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its relatively simple synthesis method. 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is also relatively stable and can be stored for extended periods of time. However, one limitation of using 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone. One area of interest is its potential use in the treatment of anxiety and depression in humans. Further studies are needed to determine the safety and efficacy of 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone in humans. Another potential direction for research is the development of new quinazolinone derivatives with improved pharmacological properties. Finally, 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone may have potential applications in the field of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, and further studies are needed to explore its potential therapeutic effects in these conditions.
Synthesemethoden
The synthesis of 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one with 3-chloropropyl methyl ether in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
3-(3-methoxypropyl)-2-phenyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-13-7-12-20-17(14-8-3-2-4-9-14)19-16-11-6-5-10-15(16)18(20)21/h2-6,8-11,17,19H,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZTZXHNODXJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxypropyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914574.png)
![4-hydroxy-9-(2-methoxyphenyl)-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914579.png)
![7-hydroxy-2-[(2-methylbenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914583.png)
![2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914590.png)
![2-{[(2-{[(4-hydroxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)amino]carbonyl}phenyl acetate](/img/structure/B5914594.png)
![N-[2-(4-chlorophenoxy)-1,1-dimethylethyl]acetamide](/img/structure/B5914597.png)
![4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5914612.png)


![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)


![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)
![2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)